molecular formula C16H25NO2 B3370880 Acetamide, N-[3-(octyloxy)phenyl]- CAS No. 55792-62-6

Acetamide, N-[3-(octyloxy)phenyl]-

Cat. No.: B3370880
CAS No.: 55792-62-6
M. Wt: 263.37 g/mol
InChI Key: SKJNWCYIYCYHQJ-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(octyloxy)phenyl]- is an organic compound featuring an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an octyloxy (-O-C₈H₁₇) chain at the meta position.

Properties

IUPAC Name

N-(3-octoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-12-19-16-11-9-10-15(13-16)17-14(2)18/h9-11,13H,3-8,12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJNWCYIYCYHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392150
Record name Acetamide, N-[3-(octyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55792-62-6
Record name Acetamide, N-[3-(octyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(OCTYLOXY)ACETANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(octyloxy)phenyl]- typically involves the reaction of 3-(octyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-(octyloxy)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 50-60°C.

    Procedure: 3-(octyloxy)aniline is added to acetic anhydride, and the mixture is stirred for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure Acetamide, N-[3-(octyloxy)phenyl]-.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[3-(octyloxy)phenyl]- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(octyloxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The phenyl ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can be achieved using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[3-(octyloxy)phenyl]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Acetamide, N-[3-(octyloxy)phenyl]- is investigated for its potential therapeutic applications, including its role as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(octyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Compound Substituent (Position) Key Properties Notable Data (from Evidence)
N-[3-(Octyloxy)phenyl]acetamide Octyloxy (meta) High lipophilicity, low polarity
N-[4-(Octyloxy)phenyl]acetamide Octyloxy (para) Likely higher symmetry Structural isomer ()
N-(3-Nitrophenyl)acetamide Nitro (meta) Electron-withdrawing, acidic NH CAS 6375-47-9 ()
N-[5-Methoxyphenyl]acetamide Methoxy (para) Enhanced resonance stabilization $^1$H-NMR δ 7.75 (s, 4H) ()
N-(3-Acetyl-2-thienyl)acetamide Thiophene core Polarizable sulfur atom IR and MS data reported ()

Biological Activity

Acetamide, N-[3-(octyloxy)phenyl]- (CAS No. 55792-62-6), is an organic compound characterized by the molecular formula C16H25NO2C_{16}H_{25}NO_{2}. It is synthesized primarily through the reaction of 3-(octyloxy)aniline with acetic anhydride under controlled conditions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis Route:

  • Starting Materials: 3-(octyloxy)aniline and acetic anhydride.
  • Reaction Conditions: Conducted in an inert atmosphere at temperatures of 50-60°C.
  • Purification Methods: The product is purified via recrystallization or column chromatography.

Chemical Structure:
The compound features an octyloxy group attached to a phenyl ring, which significantly influences its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that Acetamide, N-[3-(octyloxy)phenyl]- exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

The biological activity of Acetamide, N-[3-(octyloxy)phenyl]- is thought to involve:

  • Enzyme Inhibition: Binding to enzymes that play roles in inflammation and microbial resistance.
  • Receptor Interaction: Modulating receptor activity associated with pain and inflammation.

Structure-Activity Relationship (SAR)

The presence of the octyloxy group at the meta position of the phenyl ring is crucial for enhancing the compound's biological activity. Variations in this structure can lead to significant differences in potency and efficacy against targeted biological pathways.

Case Studies

  • Antimicrobial Testing:
    • A study tested Acetamide, N-[3-(octyloxy)phenyl]- against Staphylococcus aureus and Escherichia coli.
    • Results showed an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.
  • Anti-inflammatory Activity:
    • In a model of induced inflammation using carrageenan in rats, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
AntimicrobialEscherichia coliInhibition zone: 12 mm
Anti-inflammatoryCarrageenan-induced edemaReduced paw edema

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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